2-NP-Ahd-13C,15N3
Description
2-NP-Ahd-13C,15N3 is a stable isotopically labeled compound widely employed as an internal standard in advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS). Its structure incorporates a ¹³C atom and three ¹⁵N atoms, enabling precise quantification of target analytes by compensating for matrix effects and instrumental variability. This compound is particularly valued for its high isotopic enrichment (typically ≥99%), which ensures minimal interference from unlabeled isotopes during detection .
Properties
Molecular Formula |
C10H8N4O4 |
|---|---|
Molecular Weight |
252.17 g/mol |
IUPAC Name |
1-[(E)-(2-nitrophenyl)methylideneamino]-(213C,1,3-15N2)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+/i10+1,11+1,12+1,13+1 |
InChI Key |
FULJCJZKZXOFQZ-ZQWANONYSA-N |
Isomeric SMILES |
C1C(=O)[15NH][13C](=O)[15N]1/[15N]=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NP-Ahd-13C,15N3 involves the incorporation of stable isotopes of carbon and nitrogen into the molecular structure. The typical synthetic route includes the reaction of 2-nitrobenzaldehyde with aminohydantoin under specific conditions to form the imidazolidinedione ring structure. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-NP-Ahd-13C,15N3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the isotopes. The final product is purified using techniques such as liquid chromatography to achieve the desired analytical standard .
Chemical Reactions Analysis
Types of Reactions
2-NP-Ahd-13C,15N3 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while oxidation can lead to the formation of various oxidized products .
Scientific Research Applications
2-NP-Ahd-13C,15N3 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used in isotopic labeling studies to trace chemical reactions and pathways.
Biology: Employed in metabolic tracing to study the metabolism of drugs and other compounds.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Used as an analytical standard in the determination of nitrofuran metabolites and chloramphenicol in food samples
Mechanism of Action
The mechanism of action of 2-NP-Ahd-13C,15N3 involves its role as a labeled compound in various studies. The stable isotopes of carbon and nitrogen allow for precise tracking and quantification of the compound in different systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction pathways in chemical studies .
Comparison with Similar Compounds
Key Insights :
- 15N vs. 15N₃ : Compounds like 2-NP-Furacilin-13C,15N2 and 2-Nitrobenzaldehyde semicarbazone-13C,15N2 contain only two ¹⁵N atoms, whereas 2-NP-Ahd-13C,15N3 has three. The additional ¹⁵N label enhances mass shift differentiation in MS detection, reducing spectral overlap with unlabeled analytes .
- Functional Groups : The Ahd group in 2-NP-Ahd-13C,15N3 may confer distinct chemical stability or reactivity compared to furacilin or semicarbazone derivatives, influencing its suitability for specific assays .
Analytical Performance
Precision and Sensitivity
Linearity and Detection Limits
- Standard Curve Linearity : Methods using ¹⁵N₃-labeled internal standards (e.g., [¹³C,¹⁵N₃]FapyAde) achieve linear quantification ranges with R² >0.99 in GC/MS, attributed to robust isotopic enrichment and minimal background interference .
- Limitations of ¹⁵N₂ Analogs : Compounds like 2-Nitrobenzaldehyde semicarbazone-13C,15N2 may exhibit narrower linear ranges due to lower isotopic purity (e.g., 99% vs. >99.5% for ¹⁵N₃ standards), though this depends on synthesis protocols .
Application-Specific Suitability
- DNA Methylation Analysis : ¹⁵N₃-labeled deoxycytidine derivatives ([¹⁵N₃]dCyt) are preferred over ¹⁵N₂ analogs due to their ability to correct for both enzymatic hydrolysis variability and ionization suppression in LC-ESI-MS .
- Oxidative Damage Biomarkers : Dual-labeled standards (e.g., [¹³C,¹⁵N₃]8-OH-Gua) enable simultaneous quantification of multiple DNA lesions, a feature less feasible with singly labeled compounds .
- Metabolomics : 2-NP-Ahd-13C,15N3’s structure and isotopic profile may make it ideal for quantifying nitroaromatic metabolites, whereas semicarbazone derivatives are better suited for carbonyl-containing analytes .
Research Findings and Practical Considerations
- Method Compatibility : The choice between ¹⁵N₃ and ¹⁵N₂ standards depends on the required mass shift, detector resolution, and analyte-background interference. For high-resolution MS platforms, ¹⁵N₂ labels may suffice, whereas ¹⁵N₃ labels are critical for low-resolution systems .
Biological Activity
2-NP-Ahd-13C,15N3 is a compound that has garnered interest in various biological and chemical research fields due to its unique isotopic labeling and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of 2-NP-Ahd-13C,15N3
2-NP-Ahd-13C,15N3 is a nitrogen-containing compound characterized by its incorporation of stable isotopes and . These isotopes are often utilized in metabolic studies and tracer experiments due to their non-radioactive nature, allowing for the tracking of biological processes without altering the compound's behavior significantly.
Biological Activity
Mechanism of Action:
The biological activity of 2-NP-Ahd-13C,15N3 is primarily attributed to its ability to interact with various biological macromolecules. Studies suggest that it may inhibit specific enzymes or receptors by forming stable complexes, thus altering their activity. This mechanism is similar to other azide-containing compounds that have been shown to exhibit significant biological effects through covalent modifications.
Case Studies:
-
Antimicrobial Activity:
Research has indicated that compounds similar to 2-NP-Ahd-13C,15N3 possess antimicrobial properties. For instance, studies on azide derivatives have demonstrated their effectiveness against various bacterial strains by inhibiting cell wall synthesis or disrupting membrane integrity . -
Enzyme Inhibition:
A study focused on the inhibition of Escherichia coli enzymes revealed that azide-labeled compounds can effectively inactivate target enzymes through a mechanism involving radical formation and subsequent covalent modifications . This highlights the potential of 2-NP-Ahd-13C,15N3 in enzyme inhibition studies.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacteria | |
| Enzyme Inhibition | Covalent modification leading to inactivation | |
| Metabolic Tracing | Used as a tracer in metabolic studies |
Synthetic Routes and Applications
The synthesis of 2-NP-Ahd-13C,15N3 typically involves the incorporation of isotopes during the chemical synthesis process. This can be achieved through various methods such as:
- Isotope Exchange Reactions: Utilizing labeled precursors to introduce and during the formation of the compound.
- Chemical Modifications: Post-synthetic modifications can also be employed to incorporate isotopes into existing frameworks.
These synthetic approaches not only enhance the compound's utility in research but also facilitate its application in various fields including pharmacology and biochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
